2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
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Overview
Description
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino intermediate, followed by coupling with a phenylpropanoyl group. The iodination of the benzoic acid moiety is usually achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or iodobenzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzylamino and phenylpropanoyl groups can interact with enzymes or receptors, modulating their activity. The iodobenzoic acid moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (2S)-2-(Propylamino)-1-propanol hydrochloride
- (2S)-2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid
Uniqueness
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is unique due to the presence of the iodobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C23H21IN2O3 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[[2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29) |
InChI Key |
IRDIXDXDSUBHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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